2-[(4-bromophenyl)methylsulfonyl]-1H-benzimidazole
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Overview
Description
2-[(4-bromophenyl)methylsulfonyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives It is characterized by the presence of a bromophenyl group attached to a benzimidazole ring through a methylsulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methylsulfonyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 1H-benzimidazole.
Reaction with Sulfonyl Chloride: The 4-bromobenzyl chloride is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-bromobenzylsulfonyl chloride.
Coupling Reaction: The intermediate is then coupled with 1H-benzimidazole in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)methylsulfonyl]-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The benzimidazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-[(4-bromophenyl)methylsulfonyl]-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methylsulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, making it relevant in the study of diseases such as cancer and inflammatory disorders.
Comparison with Similar Compounds
2-[(4-bromophenyl)methylsulfonyl]-1H-benzimidazole can be compared with other similar compounds:
2-[(4-chlorophenyl)methylsulfonyl]-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
2-[(4-methylphenyl)methylsulfonyl]-1H-benzimidazole: Contains a methyl group instead of bromine, leading to variations in chemical properties and applications.
2-[(4-fluorophenyl)methylsulfonyl]-1H-benzimidazole: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its potential for substitution reactions, while the benzimidazole ring provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfonyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c15-11-7-5-10(6-8-11)9-20(18,19)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSHTNWHWDYHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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